![molecular formula C19H18FN5OS B11661418 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11661418.png)
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved by reacting ethyl phenyl ketone with hydrazine hydrate in the presence of a suitable catalyst under reflux conditions.
Thioether Formation: The triazole derivative is then reacted with a sulfur-containing reagent, such as thiourea, to introduce the sulfanyl group.
Hydrazide Formation: The intermediate product is further reacted with acetic anhydride to form the acetohydrazide derivative.
Schiff Base Formation: Finally, the acetohydrazide is condensed with 4-fluorobenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the Schiff base moiety, converting it back to the corresponding hydrazide.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, usually under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced hydrazide derivatives.
Substitution: Nitrated or halogenated triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological studies.
Medicine
In medicinal chemistry, this compound is being explored for its potential as an anticancer agent. Its triazole ring and Schiff base moiety are known to interact with various biological targets, potentially inhibiting cancer cell proliferation.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The Schiff base moiety can form covalent bonds with nucleophilic sites in proteins, leading to the disruption of cellular processes. These interactions can trigger apoptosis in cancer cells or inhibit the growth of microorganisms.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-naphthyl)methylidene]acetohydrazide
- 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide
- 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide stands out due to the presence of the fluorophenyl group. This fluorine atom can enhance the compound’s biological activity by increasing its lipophilicity and metabolic stability. Additionally, the specific arrangement of functional groups in this compound allows for unique interactions with biological targets, potentially leading to more potent and selective effects.
This detailed overview provides a comprehensive understanding of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H18FN5OS |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H18FN5OS/c1-2-25-18(15-6-4-3-5-7-15)23-24-19(25)27-13-17(26)22-21-12-14-8-10-16(20)11-9-14/h3-12H,2,13H2,1H3,(H,22,26)/b21-12+ |
InChI Key |
FFMPKBUCDRUXEV-CIAFOILYSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


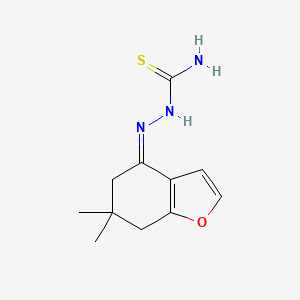
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661341.png)
![Methyl 4-[({[6-({[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbonyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11661346.png)
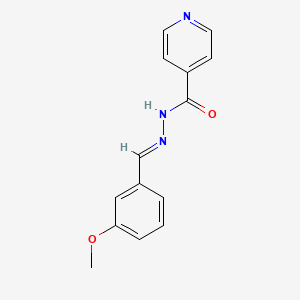
![8-[(2-furylmethyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11661355.png)
![Methyl 4-(4-bromophenyl)-2-({[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11661366.png)
![4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]benzene-1,3-diol](/img/structure/B11661372.png)
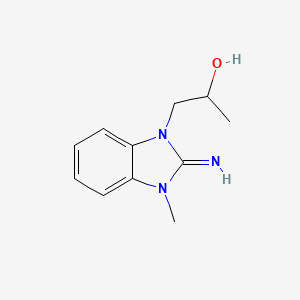
![[2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11661386.png)
![N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]butanamide](/img/structure/B11661397.png)
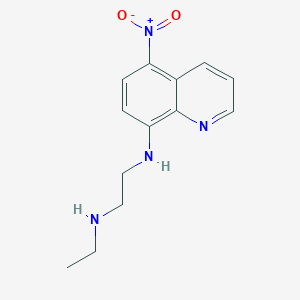
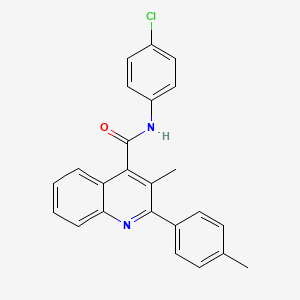
![Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(3,4-dimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11661415.png)
![2-[(3-{[2-(2-Cyanoanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-YL)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B11661425.png)
